Tenuazonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

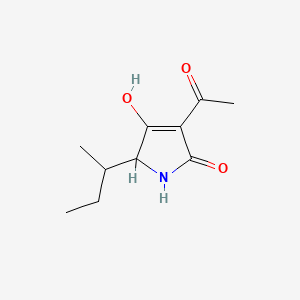

Tenuazonic acid is a mycotoxin produced by various species of the genus Alternaria, which are known to infest a wide range of agricultural products, including grains, fruits, and vegetables . This compound is recognized for its high toxicity and has been extensively studied due to its potent inhibitory effects on eukaryotic protein synthesis . This compound is a tetrameric acid that is ubiquitous in biological environments and has both phytotoxic and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tenuazonic acid can be synthesized through various chemical routes. One common method involves the condensation of 3-acetyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one with butan-2-yl . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves the cultivation of Alternaria species under controlled conditions to maximize the yield of the mycotoxin. The fungi are grown in a nutrient-rich medium, and the this compound is extracted and purified using techniques such as liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Tenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents, leading to the formation of different oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of hydroxy and keto derivatives .

Applications De Recherche Scientifique

Bioherbicidal Potential

Recent research has highlighted the bioherbicidal properties of tenuazonic acid, demonstrating its efficacy in controlling unwanted plant species. The compound exhibits phytotoxic effects that can inhibit the growth of various weeds, making it a candidate for environmentally friendly herbicides. A study indicated that this compound can disrupt the physiological processes of target plants, leading to their death while being less harmful to crops .

Detection in Agricultural Products

This compound contamination in agricultural products poses significant health risks. Innovative detection methods utilizing gold nanoparticles have been developed for rapid and sensitive identification of TeA in food samples. These methods enhance the sensitivity of immuno-sensors, allowing for effective monitoring of food safety .

Toxicokinetics and Risk Assessment

This compound has been associated with both acute and chronic toxicity in humans. A comprehensive human toxicokinetic study revealed important parameters such as a median half-life of 1.9 hours and significant variability among individuals . These findings underscore the necessity for stringent risk assessment protocols regarding exposure to TeA in food products.

Immune System Effects

Research indicates that this compound can alter immune responses in organisms, affecting gut physiology and systemic immunity. This property raises concerns about its impact on human health and necessitates further investigation into its immunomodulatory effects .

Potential Therapeutic Uses

While primarily recognized for its toxicity, this compound is also being explored for its potential therapeutic applications. Its unique chemical structure may offer avenues for developing new pharmaceuticals or bioactive compounds with specific biological activities .

Metabolic Studies

Studies on the metabolism of this compound have revealed insights into its biotransformation pathways in humans, which could inform the development of detoxification strategies or therapeutic interventions for mycotoxin exposure .

Case Studies

Mécanisme D'action

Tenuazonic acid exerts its effects primarily by inhibiting eukaryotic protein synthesis. It prevents the release of newly synthesized proteins from the ribosome, thereby disrupting cellular functions . The compound specifically inhibits the activity of photosystem II in plants by blocking the flow of electrons from QA to QB, which halts the photosynthetic process . In insects, this compound disturbs gut physiology and immunity, leading to increased susceptibility to pathogens .

Comparaison Avec Des Composés Similaires

Tenuazonic acid is often compared with other mycotoxins produced by Alternaria species, such as alternariol and alternariol monomethyl ether . While all these compounds exhibit toxic properties, this compound is unique due to its potent inhibitory effects on protein synthesis and its ability to act as a bio-herbicide . Other similar compounds include epi-radicinol, mycophenolic acid, 6-methoxymellein, radicinin, and visoltricin . These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Activité Biologique

Tenuazonic acid (TeA), a mycotoxin primarily produced by fungi in the Alternaria genus, has garnered attention for its diverse biological activities, including phytotoxic, antimicrobial, antiviral, and potential therapeutic effects. This article synthesizes current research findings on the biological activity of TeA, highlighting its mechanisms of action, effects on various organisms, and implications for agriculture and health.

1. Biosynthesis and Chemical Structure

This compound is synthesized through a complex biosynthetic pathway involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid enzymes. The key gene involved in its biosynthesis is TAS1, found in P. oryzae, which catalyzes the formation of N-acetoacetyl-L-isoleucine from L-isoleucine and acetoacetyl-CoA. This compound undergoes cyclization to form TeA, with specific catalytic residues playing crucial roles in this process .

2. Phytotoxic Activity

TeA exhibits significant phytotoxicity, affecting plant growth and development. Research indicates that it can inhibit seed germination and root elongation in various plant species. For instance, studies have shown that A. alternata strains producing TeA are more virulent in infecting tomato plants, suggesting that TeA contributes to the pathogenicity of these fungi .

Table 1: Phytotoxic Effects of this compound

| Plant Species | Effect on Germination | Effect on Root Growth |

|---|---|---|

| Tomato | Inhibition observed | Significant reduction |

| Lettuce | Moderate inhibition | Minor reduction |

| Cucumber | No significant effect | No significant effect |

3. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that it possesses antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with varying degrees of efficacy depending on the concentration and extraction method used . Additionally, TeA has shown antifungal activity against Candida species.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | 500 µg/disc | 10-12 |

| Staphylococcus aureus | 250 µg/disc | 8-10 |

| Candida albicans | 300 µg/disc | 9-11 |

4. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to inhibit the cytopathic effects of viruses such as measles in cell cultures . The mechanism appears to involve interference with viral replication processes, making it a candidate for further investigation in antiviral drug development.

5. Entomotoxic Effects

TeA also exhibits entomotoxic properties, impacting larval growth and survival rates in insects such as Galleria mellonella. At certain concentrations, it significantly reduces larval biomass accumulation and feeding behavior . This property suggests potential applications in pest management strategies.

Table 3: Entomotoxic Activity of this compound

| Concentration (mg/g) | Larval Biomass Reduction (%) | Mortality Rate (%) |

|---|---|---|

| 0.25 | 20 | 10 |

| 2.5 | 50 | 20 |

| 25 | >80 | >50 |

6. Health Implications

While this compound shows promise for agricultural applications, its potential health risks cannot be overlooked. Mycotoxins like TeA can pose severe health risks to humans and animals when ingested or inhaled, leading to acute and chronic effects such as immune dysfunction and carcinogenic outcomes . Understanding these risks is crucial for developing safety regulations regarding food contamination.

7.

This compound is a multifaceted compound with significant biological activities that warrant further exploration. Its roles in plant pathology, antimicrobial action, antiviral potential, and insecticidal properties present opportunities for both agricultural advancements and health risk assessments. Continued research is essential to fully elucidate its mechanisms of action and potential applications while ensuring safety standards are met.

Propriétés

Numéro CAS |

610-88-8 |

|---|---|

Formule moléculaire |

C10H15NO3 |

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1 |

Clé InChI |

CEIZFXOZIQNICU-XNCJUZBTSA-N |

SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)O |

SMILES canonique |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |

Apparence |

Solid powder |

melting_point |

74 - 75.5 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tenuazonic acid; L-Tenuazonic acid; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of tenuazonic acid?

A1: this compound is represented by the molecular formula C10H13NO3 and has a molecular weight of 195.22 g/mol. []

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic techniques, including 1H-NMR, IR spectroscopy, and mass spectrometry, are employed to characterize and confirm the structure of this compound. [] Additionally, the copper salt of this compound has been studied using mass spectrometry to elucidate its fragmentation patterns. []

Q3: Are there different stereochemical forms of this compound, and do they impact its activity?

A3: Yes, this compound exists as stereoisomers, and their stereochemistry influences their biological activities. The purity of these isomers can be assessed using NMR spectra. []

Q4: What are the stability characteristics of this compound in different environments?

A4: this compound degrades through deacetylation and epimerization when stored in aqueous solutions. Notably, its primary degradation product, deacetyl this compound, exhibits lower stability than the parent compound in beverage matrices. []

Q5: How does this compound affect plant cells?

A5: this compound demonstrates phytotoxic effects, impacting plant growth and cellular processes. It inhibits protein and nucleic acid synthesis in plant cells by disrupting the incorporation of 14C-leucine into the protein fraction and 14C-adenine into the nucleic acid fraction. This inhibition is not solely due to impaired uptake but involves intrinsic disruption of these synthetic pathways. []

Q6: Does this compound have specific effects on plant cell structures?

A6: Research shows that this compound, unlike the host-specific toxin AK-toxin, does not induce characteristic invaginations of the plasma membrane in plant cells. Instead, it causes general ultrastructural disruption in both susceptible and resistant plant cultivars, affecting cellular organelles non-selectively. This suggests that this compound may act on multiple cellular membranes, leading to broad cellular damage. []

Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used to determine this compound levels in various matrices. [, , , , ] Additionally, stable isotope dilution assays (SIDA) employing isotopically labelled this compound as an internal standard have been developed, offering high accuracy and sensitivity. [, ]

Q8: Are there rapid screening methods for this compound contamination?

A8: Yes, enzyme immunoassays (EIA) have been developed for the rapid detection of this compound in food products like apple juice and tomato products. [] These EIAs provide a faster and cost-effective alternative to chromatographic techniques for initial screening purposes.

Q9: How is this compound extracted from complex matrices like food samples?

A9: Various extraction techniques are employed, including:

Q10: What are the challenges associated with the analysis of this compound?

A10: One of the challenges is the presence of its isomer, allo-tenuazonic acid, which often co-elutes with this compound in chromatographic separations, making accurate quantification challenging. [] Additionally, this compound's instability during storage and processing can lead to underestimation of its true levels in food and feed samples. []

Q11: What types of food and feed products are commonly contaminated with this compound?

A11: this compound has been detected in various food commodities, including:

Q12: What factors contribute to this compound contamination in food and feed?

A12: Contamination is primarily influenced by:

Q13: What is the significance of monitoring this compound levels in food and feed?

A13: Monitoring is crucial for:

Q14: How is this compound synthesized in Alternaria species?

A14: The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The key enzyme involved is this compound synthetase 1 (TAS1), a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. []

Q15: What is unique about the ketosynthase (KS) domain of TAS1?

A15: Unlike typical dimeric KS domains in PKSs, the terminal KS domain in TAS1 functions as a monomer and catalyzes substrate cyclization instead of chain extension. This domain exhibits promiscuity towards aminoacyl substrates, and its substrate specificity can be further enhanced by specific amino acid substitutions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.